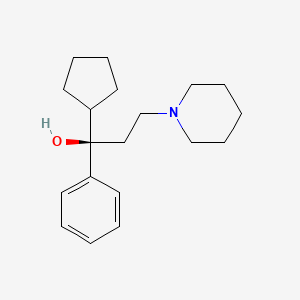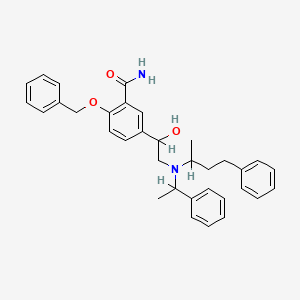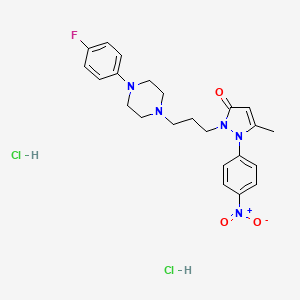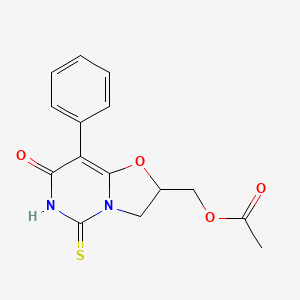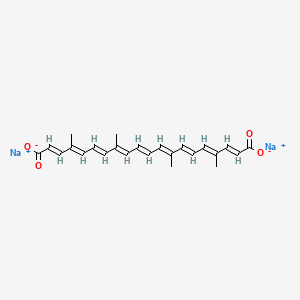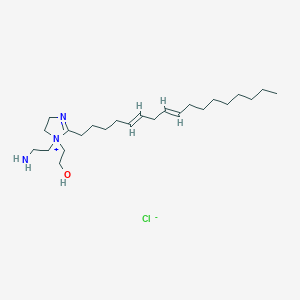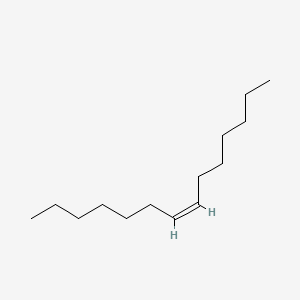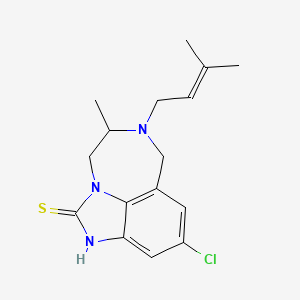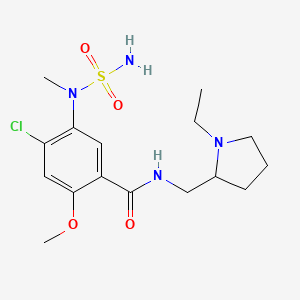
Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- is a complex organic compound with a molecular formula of C15H23N3O4S. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a benzamide core with various functional groups, makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- typically involves multiple steps, starting from readily available starting materials. The process often includes:
Nitration and Reduction:
Sulfonation: The addition of sulfonyl groups to the amine.
Methoxylation: The addition of methoxy groups.
Coupling Reactions: The final coupling of the functionalized benzamide with the pyrrolidinyl moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Amisulpride: A benzamide derivative used as an antipsychotic agent.
Sulpiride: Another benzamide derivative with similar therapeutic applications.
Uniqueness
Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of sulfonyl, chloro, and methoxy groups, along with the pyrrolidinyl moiety, sets it apart from other benzamide derivatives.
This compound’s versatility and potential for various applications make it a valuable subject of study in multiple scientific disciplines.
Properties
CAS No. |
90763-45-4 |
|---|---|
Molecular Formula |
C16H25ClN4O4S |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-[methyl(sulfamoyl)amino]benzamide |
InChI |
InChI=1S/C16H25ClN4O4S/c1-4-21-7-5-6-11(21)10-19-16(22)12-8-14(20(2)26(18,23)24)13(17)9-15(12)25-3/h8-9,11H,4-7,10H2,1-3H3,(H,19,22)(H2,18,23,24) |
InChI Key |
WXXUSBVEISPEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)Cl)N(C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




